Pevonedistat Hydrochloride
CAS No.: 1160295-21-5
VCID: VC0539068
Molecular Formula: C21H26ClN5O4S
Molecular Weight: 480.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Pevonedistat hydrochloride, also known as MLN4924, is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), a crucial component in the protein homeostasis pathway. This compound has been extensively studied for its potential in treating various cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors . Mechanism of ActionPevonedistat acts by inhibiting NAE, which is essential for the activation of NEDD8, a ubiquitin-like protein involved in protein degradation pathways distinct from the ubiquitin-proteasome pathway. By forming a stable covalent adduct with NEDD8 in the NAE catalytic pocket, pevonedistat blocks the enzyme's activity, leading to the accumulation of cullin-RING ligase (CRL) substrates. This results in cell cycle arrest and apoptosis in cancer cells . Clinical Trials and Research FindingsPevonedistat has been investigated in various clinical trials for its efficacy in treating different types of cancers: PharmacokineticsPevonedistat undergoes extensive biotransformation following intravenous administration, with a whole-blood-to-plasma ratio of 40. Hepatic metabolism plays a major role in its clearance, and it is primarily eliminated through urinary and fecal pathways . The terminal half-life of pevonedistat ranges from 5.7 to 7.4 hours . Pharmacokinetic Parameters
Safety ProfilePevonedistat has been generally well-tolerated in clinical trials, though on-study deaths have been reported. In the PANTHER trial, on-study deaths occurred in 17% of patients treated with pevonedistat+azacitidine compared to 16% with azacitidine alone . |
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CAS No. | 1160295-21-5 | ||||||||||||||||||||||||
Product Name | Pevonedistat Hydrochloride | ||||||||||||||||||||||||
Molecular Formula | C21H26ClN5O4S | ||||||||||||||||||||||||
Molecular Weight | 480.0 g/mol | ||||||||||||||||||||||||
IUPAC Name | [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1 | ||||||||||||||||||||||||
Standard InChIKey | HJKDNNXKYODZJI-BVMPOVDASA-N | ||||||||||||||||||||||||
Isomeric SMILES | C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl | ||||||||||||||||||||||||
SMILES | C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl | ||||||||||||||||||||||||
Canonical SMILES | C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl | ||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||
Synonyms | MLN4924 hydrochloride; Pevonedistat HCl; TAK-924; TAK 924; TAK924; MLN4924; MLN 4924; BAY-73-4506; BAY 73-4506; BAY73-4506; Pevonedistat. | ||||||||||||||||||||||||
Reference | 1: Paiva C, Godbersen JC, Berger A, Brown JR, Danilov AV. Targeting neddylation induces DNA damage and checkpoint activation and sensitizes chronic lymphocytic leukemia B cells to alkylating agents. Cell Death Dis. 2015 Jul 9;6:e1807. doi: 10.1038/cddis.2015.161. PubMed PMID: 26158513; PubMed Central PMCID: PMC4650717. | ||||||||||||||||||||||||
PubChem Compound | 66576990 | ||||||||||||||||||||||||
Last Modified | Jul 15 2023 |
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